2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
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Overview
Description
2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound with a unique structure that includes both thiophene and thiopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions to form the thiopyran ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents to make the process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or thioethers.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid
- 2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid
Uniqueness
2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is unique due to its specific ring structure, which combines both thiophene and thiopyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCJPRGCXZYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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